((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with a unique structure that includes a pyrrolidine ring and a phenylethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Group: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.
Reduction to Form the Methanol Group: The final step usually involves the reduction of a carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride for forming tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while substitution could introduce various functional groups like halides or ethers.
Scientific Research Applications
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: can be compared with other similar compounds, such as:
®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: This is the enantiomer of the compound and may have different biological activities.
1-phenylethylpyrrolidin-3-yl)methanol: Lacks the chiral centers and may have different chemical and biological properties.
The uniqueness of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852857-10-4, 109960-55-6 | |
Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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